4-(4-Methanesulfonyl-phenyl)-piperidin-4-OL trifluoroacetate
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Overview
Description
4-(4-Methanesulfonyl-phenyl)-piperidin-4-OL trifluoroacetate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperidine ring substituted with a methanesulfonyl-phenyl group and a hydroxyl group, making it a versatile molecule in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methanesulfonyl-phenyl)-piperidin-4-OL trifluoroacetate typically involves the following steps:
Starting Materials: The synthesis begins with 4-methanesulfonyl-phenylacetic acid and piperidine.
Reaction Conditions: The reaction is carried out under reflux conditions with a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes:
Reactor Setup: Large-scale reactors with precise temperature and pressure control.
Continuous Monitoring: Real-time monitoring of reaction parameters to ensure consistency.
Automated Purification: Use of automated filtration and crystallization systems to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methanesulfonyl-phenyl)-piperidin-4-OL trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-(4-Methanesulfonyl-phenyl)-piperidin-4-OL trifluoroacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Methanesulfonyl-phenyl)-piperidin-4-OL trifluoroacetate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfonyl)phenylacetic Acid: Used as an intermediate in organic synthesis and pharmaceuticals.
6-(4-Methanesulfonyl)phenyl-2-pyridinecarboxaldehyde: Known for its applications in medicinal chemistry.
3-[4-(Methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl)phenyl ketone: A selective cyclooxygenase-2 (COX-2) inhibitor.
Uniqueness
4-(4-Methanesulfonyl-phenyl)-piperidin-4-OL trifluoroacetate stands out due to its unique combination of a piperidine ring and methanesulfonyl-phenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-methylsulfonylphenyl)piperidin-4-ol;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S.C2HF3O2/c1-17(15,16)11-4-2-10(3-5-11)12(14)6-8-13-9-7-12;3-2(4,5)1(6)7/h2-5,13-14H,6-9H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUBQOPNUMYERO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2(CCNCC2)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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